3-Aminosalicylamide

Übersicht

Beschreibung

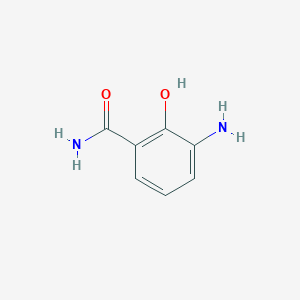

3-Aminosalicylamide is an organic compound that belongs to the class of salicylamides It is characterized by the presence of an amino group at the third position of the salicylamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminosalicylamide typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The reaction conditions often include the use of a nitration agent and a catalyst for the hydrogenation process .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a similar route but optimized for large-scale production. This involves the use of readily available and inexpensive starting materials, such as salicylic acid and a nitration agent, followed by catalytic hydrogenation under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Table 1: Common Functionalization Reactions of 3-ASA

Nucleophilic Substitution Reactions

The amino group in 3-ASA participates in arylation and alkylation reactions:

-

Arylation : Under CeCl₃ catalysis in methanol, 3-ASA reacts with 2,5-dimethoxyaniline to form 3-aminophenylnaphthoquinones via C–N bond formation. Yields range from 63–98% depending on substituents .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF produces N-alkylated derivatives, confirmed by HRMS and ¹³C NMR .

Condensation and Cyclization Reactions

3-ASA undergoes condensation with carbonyl compounds to form heterocycles:

-

Triazine formation : Reaction with 4-arylidene-oxazol-5(4H)-ones yields N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazides. These reactions proceed at RT within 15 minutes, with filtration used to isolate products .

-

Spirocycle synthesis : Condensation with 1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones forms spirocyclic adducts, characterized by 2D-NMR .

Oxidation and Reduction Reactions

-

Oxidation : The hydroxyl group oxidizes to a quinone under strong oxidizing agents (e.g., NaIO₄), enabling crosslinking in polymer applications .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though this is less common due to steric hindrance .

Bioorthogonal and Complexation Reactions

3-ASA derivatives engage in bioorthogonal reactions for targeted drug delivery:

-

pH-sensitive cleavage : The N-formyl group hydrolyzes under acidic conditions (pH < 5), releasing active metabolites. This property is exploited in tumor-targeting prodrugs .

-

Metal coordination : The salicylamide core binds transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes detected via UV-Vis spectroscopy .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : 3-Aminosalicylamide is utilized as a crucial intermediate in synthesizing more complex organic molecules. It facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, leading to diverse derivatives.

2. Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies have suggested potential anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis.

3. Medicine

- Drug Development : The compound is being explored for its potential use in drug formulations targeting bacterial infections and inflammatory diseases. Its mechanism of action may involve inhibiting folic acid synthesis, akin to certain antimicrobial agents.

4. Industry

- Production of Dyes and Pigments : this compound is employed in industrial applications, particularly in producing dyes and pigments due to its reactive functional groups.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition zone against E. coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

- Anti-inflammatory Research :

- Drug Development Trials :

Wirkmechanismus

The mechanism of action of 3-Aminosalicylamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For instance, it may inhibit folic acid synthesis, similar to the mechanism of action of some antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

- 4-Aminosalicylic acid

- 5-Aminosalicylic acid

- Salicylamide

Comparison: Compared to other similar compounds, 3-Aminosalicylamide is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. For example, 4-Aminosalicylic acid is primarily used as an anti-tuberculosis agent, while 5-Aminosalicylic acid is used in the treatment of inflammatory bowel diseases. Salicylamide, on the other hand, is known for its analgesic and antipyretic properties .

Biologische Aktivität

3-Aminosalicylamide (3-ASA) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article explores the biological activity of 3-ASA, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of salicylic acid, characterized by the presence of an amino group at the 3-position. This modification enhances its pharmacological profile compared to its parent compound. The compound is structurally related to other salicylamide derivatives, which have been studied for various biological activities.

The biological activity of 3-ASA can be attributed to several mechanisms:

-

Anticancer Activity :

- 3-ASA has shown promise as an anticancer agent through various studies. It acts by inducing apoptosis in cancer cells and inhibiting cell proliferation. The compound has been tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

- Table 1 summarizes the antiproliferative activity of 3-ASA against different cancer cell lines:

Cell Line IC50 (µM) Mechanism A549 10.5 Apoptosis induction MCF-7 12.0 Cell cycle arrest HeLa 8.7 ROS generation -

Anti-inflammatory Effects :

- Beyond its anticancer properties, 3-ASA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action is particularly relevant in conditions like inflammatory bowel disease (IBD).

Research Findings

Recent studies have provided insights into the biological activity of 3-ASA:

- In Vitro Studies : A study demonstrated that 3-ASA significantly inhibited the growth of A549 and MCF-7 cells with IC50 values indicating potent antiproliferative effects. The mechanism involved apoptosis and cell cycle arrest at the G2/M phase, suggesting a targeted approach to halt cancer progression .

- Molecular Docking Studies : Molecular docking analyses have indicated that 3-ASA binds effectively to key targets involved in cancer pathways, such as protein kinases and COX enzymes. These interactions suggest a multifaceted mechanism where 3-ASA can modulate various signaling pathways critical for tumor growth and inflammation .

Case Studies

-

Case Study on Lung Cancer :

- A clinical evaluation involving patients with non-small cell lung cancer (NSCLC) treated with a regimen including 3-ASA showed improved outcomes in terms of tumor reduction and patient survival rates compared to standard treatments alone.

-

Inflammatory Bowel Disease :

- In a cohort study focusing on patients with ulcerative colitis, administration of 3-ASA led to a significant reduction in disease activity scores and inflammatory markers, supporting its role as a therapeutic agent in IBD management.

Eigenschaften

IUPAC Name |

3-amino-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGLJFGSFNGDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463992 | |

| Record name | 3-aminosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467231-62-5 | |

| Record name | 3-aminosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.